Piperidine, 1-[[(diphenylmethyl)sulfinyl]acetyl]-
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Overview
Description
Piperidine, 1-[[(diphenylmethyl)sulfinyl]acetyl]- is a compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine, which is widely used in organic synthesis and pharmaceutical applications. The compound is characterized by the presence of a diphenylmethylsulfinyl group attached to the acetyl moiety, which is further connected to the piperidine ring. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[[(diphenylmethyl)sulfinyl]acetyl]- typically involves multiple steps. One common method includes the following steps:
Formation of Diphenylmethylsulfinyl Acetate: This can be achieved by reacting diphenylmethylsulfinyl chloride with acetic acid under basic conditions.
Coupling with Piperidine: The diphenylmethylsulfinyl acetate is then coupled with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[[(diphenylmethyl)sulfinyl]acetyl]- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding sulfide derivative.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Piperidine, 1-[[(diphenylmethyl)sulfinyl]acetyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Piperidine, 1-[[(diphenylmethyl)sulfinyl]acetyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with Receptors: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling and function.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered heterocyclic amine.
Diphenylmethylsulfinyl Acetate: A precursor in the synthesis of the compound.
Piperidine Derivatives: Various derivatives with different substituents on the piperidine ring.
Uniqueness
Piperidine, 1-[[(diphenylmethyl)sulfinyl]acetyl]- is unique due to the presence of the diphenylmethylsulfinyl group, which imparts specific chemical and biological properties
Properties
CAS No. |
90280-11-8 |
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Molecular Formula |
C20H23NO2S |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2-benzhydrylsulfinyl-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C20H23NO2S/c22-19(21-14-8-3-9-15-21)16-24(23)20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13,20H,3,8-9,14-16H2 |
InChI Key |
WPRKIUSSRLTAAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CS(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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